(R)-octahydropyrazino[2,1-c][1,4]oxazine
Description
Contextualization within Fused Heterocyclic Chemistry
Fused heterocyclic systems are compounds where two or more rings share a common bond. This fusion creates more complex and rigid structures compared to their monocyclic counterparts. The pyrazino[2,1-c] nih.govnih.govoxazine (B8389632) system is a prime example, combining the structural features of two distinct six-membered heterocycles. The synthesis of such novel fused heterocycles can be achieved through various organic reactions, including those that proceed via the "tert-amino effect," which allows for the cyclization of certain amine derivatives. wikipedia.org
Polycyclic heterocyclic compounds are foundational to life and medicine. sigmaaldrich.com Many essential biomolecules, including DNA, RNA, and vitamins, feature heterocyclic rings. nih.govtandfonline.com In medicinal chemistry, these complex cores are highly valued as scaffolds for drug design because their rigid conformations can lead to highly specific and potent interactions with biological targets like enzymes and receptors. nih.govnih.gov
The significance of such scaffolds is particularly evident in the development of antiviral drugs. For instance, Maraviroc, an FDA-approved HIV therapy, is a chemokine receptor antagonist that prevents viral entry into host cells. nih.govnih.gov The development of Maraviroc and other CCR5 antagonists, like Vicriviroc, involved the synthesis and evaluation of numerous complex heterocyclic analogues to optimize binding and efficacy. nih.govtandfonline.comresearchgate.net The octahydropyrido[2,1-c] nih.govnih.govoxazine core, a close analogue of the pyrazino system, is a key structural component of the CCR5 antagonist Vicriviroc, highlighting the therapeutic relevance of this class of fused heterocycles in targeting HIV. nih.govmedchemexpress.com
Chirality, or "handedness," is a fundamental property in molecular biology, as most biological targets are themselves chiral. medchemexpress.com The synthesis of single-enantiomer drugs is therefore a primary goal of medicinal chemistry. This is often achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. wikipedia.orgcymitquimica.com
Chiral heterocyclic bases and aminocatalysts are powerful tools in this endeavor. acs.orgaccelachem.com These catalysts can activate substrates in a stereocontrolled manner, enabling the formation of a desired enantiomer with high selectivity. acs.org While (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine is typically viewed as a chiral building block or scaffold rather than a catalyst, its synthesis relies on the principles of asymmetric synthesis. It can be incorporated into a larger molecule to impart a specific three-dimensional structure, a strategy that leverages the same fundamental principles of stereocontrol that govern aminocatalysis. nih.govsigmaaldrich.com
Stereochemical Significance of the (R)-Octahydropyrazino[2,1-c]nih.govnih.govoxazine Scaffold
The designation "(R)" for octahydropyrazino[2,1-c] nih.govnih.govoxazine is not a trivial label; it defines the absolute configuration of its stereocenter and, consequently, its entire three-dimensional shape. This specific spatial arrangement is crucial for its interaction with other chiral molecules, such as biological receptors. medchemexpress.com
The importance of stereochemistry in this class of compounds was demonstrated in a 1976 study on the related octahydropyrido[2,1-c] nih.govnih.govoxazine system. Researchers synthesized specific diastereomers (10R and 10S) and observed qualitative differences in their effects on the central nervous system, confirming that stereoisomers can have distinct pharmacological profiles. nih.gov
In the context of modern drug discovery, achieving high stereochemical purity is essential. A molecule designed to fit into a specific binding pocket on a receptor, such as the CCR5 receptor targeted by HIV inhibitors, must have the correct orientation. nih.govtandfonline.com The (R)-configuration of the octahydropyrazino[2,1-c] nih.govnih.govoxazine scaffold ensures this precise fit, making it a valuable building block for constructing potential therapeutic agents. The commercial availability of the opposite enantiomer, (S)-octahydropyrazino[2,1-c] nih.govnih.govoxazine dihydrochloride, as a chemical reagent further underscores the importance of accessing stereochemically pure versions of this scaffold for research and development. sigmaaldrich.comaccelachem.comambeed.com
Historical Development and Evolution of Related Ring Systems
The study of oxazine-based heterocycles has a history stretching back to the mid-20th century. Aromatic oxazine compounds were first prepared in 1944, and pyrano-oxazine derivatives were reported in 1952. evitachem.comresearchgate.net These early explorations laid the groundwork for the synthesis of more complex fused systems.
A key milestone in the development of scaffolds related to the title compound was the synthesis of 3-substituted octahydropyrido[2,1-c] nih.govnih.govoxazines, reported in 1976. nih.gov This work established a synthetic route to this specific type of fused bicyclic system and evaluated its pharmacological potential, suggesting it could serve as a useful framework for CNS-active agents. nih.gov
Over the following decades, synthetic methodologies in heterocyclic chemistry continued to advance, enabling the creation of increasingly complex molecules. For example, methods for synthesizing 1,2,4-oxadiazin-5(6H)-one derivatives were optimized, expanding the toolbox for creating six-membered heterocycles containing nitrogen and oxygen. mdpi.com The application of strategies like the tert-amino effect also provided new pathways to fused heterocyclic systems. wikipedia.org This broader progress in synthetic organic chemistry has made chiral, complex scaffolds like (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine more accessible for use in drug discovery and other applications.
Structure
3D Structure
Properties
IUPAC Name |
(9aR)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNWCROZSHWHSF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCOCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCOC[C@H]2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for R Octahydropyrazino 2,1 C 1 2 Oxazine
Total Synthesis Approaches to the Octahydropyrazino[2,1-c]rasayanjournal.co.infrontiersin.orgoxazine System
Total synthesis provides a route to complex molecules from simpler, commercially available starting materials. For the octahydropyrazino[2,1-c] rasayanjournal.co.infrontiersin.orgoxazine (B8389632) system, total synthesis strategies are designed to build the fused bicyclic core with the correct stereochemistry at the bridgehead carbon.
The construction of the octahydropyrazino[2,1-c] rasayanjournal.co.infrontiersin.orgoxazine scaffold is typically achieved through multi-step synthetic sequences. While the precise route for the (R)-enantiomer as reported in its discovery is proprietary, a logical pathway can be constructed based on established methods for related bicyclic piperazine (B1678402) derivatives. springernature.comnih.gov Such a pathway often begins with a chiral starting material to install the required stereochemistry.
A representative multi-step synthesis could involve the following key transformations:
Starting Material Selection : A common strategy is to start from a readily available chiral building block, such as an enantiomerically pure amino alcohol or a derivative of an amino acid like L-proline. researchgate.net
Ring Formation : The synthesis would proceed by forming the two rings in a stepwise fashion. For instance, an initial N-alkylation reaction could be followed by an intramolecular cyclization to form the first ring. The second ring could then be constructed via a subsequent cyclization, such as a reductive amination or amide bond formation followed by reduction.
Stereochemical Control : The stereochemistry of the final product is dictated by the initial chiral center and the stereoselectivity of the key bond-forming reactions.
In contrast to lengthy multi-step sequences, one-pot syntheses aim to combine multiple transformations into a single operation, improving efficiency and reducing waste. rsc.org In the field of complex heterocycle synthesis, sometimes these efficient pathways are found by chance. A notable example is the serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core, a structure closely related to the target compound. oaepublish.comnih.gov This discovery occurred during a planned nitro-Mannich reaction, where an unexpected intramolecular nucleophilic displacement of a nitro group led directly to the bicyclic system. oaepublish.com Such discoveries highlight the potential for developing highly efficient, albeit initially unforeseen, routes to complex scaffolds.
Cascade reactions, where a single event triggers a series of subsequent bond-forming events, are a powerful strategy for one-pot synthesis of heterocycles. rsc.org For instance, a one-pot triple cascade involving a Claisen-decarboxylation, an electrophilic reaction, and a heterocyclization has been used to efficiently produce various N-heterocycles. rsc.org These strategies offer significant advantages in atom economy and operational simplicity over traditional multi-step approaches.
Solid-Phase Synthetic Strategies for Related Heterocycles with Controlled Stereochemistry
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries, which is invaluable in medicinal chemistry. mdpi.com In this method, the starting material is attached to a solid support (a resin), and reagents are passed over it in solution. This simplifies purification, as excess reagents and byproducts are simply washed away. springerprofessional.de
This approach is highly applicable to the synthesis of complex heterocycles. A study comparing solution-phase and solid-phase routes for the synthesis of urukthapelstatin A, a natural product containing oxazole (B20620) rings, found the solid-phase method to be superior. nih.gov It allowed for the rapid generation of a flexible linear precursor that could be easily cyclized. nih.gov This methodology is well-suited for creating diverse libraries of analogs, where different building blocks can be systematically incorporated. mdpi.comnih.gov
The efficiency of solid-phase synthesis can be very high. For example, a solid-phase route to s-tetrazines produced a variety of derivatives in high yields (70–94%) without the need for metal catalysts or high temperatures, requiring only a single purification step after cleavage from the resin. This demonstrates the potential of solid-phase methods for the efficient and clean synthesis of heterocyclic scaffolds like (R)-octahydropyrazino[2,1-c] rasayanjournal.co.infrontiersin.orgoxazine.
Green Chemistry Principles and Sustainable Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability and "green" principles to minimize environmental impact. chemijournal.comresearchgate.net These principles are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.infrontiersin.org Key strategies include:
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions, is a primary goal. frontiersin.orgresearchgate.net
Catalyst Choice : The use of reusable, non-toxic, and biodegradable catalysts, such as chitosan (B1678972) or certain nano-catalysts, is preferred over stoichiometric and often toxic reagents. chemijournal.comresearchgate.net
Energy Efficiency : Alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in
Atom Economy : Designing reactions, such as multi-component reactions (MCRs), where the maximum number of atoms from the starting materials are incorporated into the final product, minimizes waste. frontiersin.org
These approaches offer numerous benefits, including simplified reaction work-ups, reduced costs, and enhanced safety, making them highly attractive for the large-scale synthesis of pharmaceutically important molecules. frontiersin.orgoaepublish.com
Comparative Analysis of Synthetic Efficiencies, Yields, and Enantioselectivities
The development of new synthetic methods is often benchmarked by their efficiency (yield) and stereoselectivity (enantiomeric excess, or ee). For chiral heterocycles, achieving both high yield and high enantioselectivity is the ultimate goal. A comparative analysis of different modern asymmetric methods reveals the state of the art in this field.
Recent advances in catalysis have enabled the synthesis of various chiral heterocycles with outstanding results. Asymmetric catalysis, using either transition metals or small organic molecules (organocatalysis), can provide direct access to enantiomerically enriched products. nih.govresearchgate.net For example, iridium-catalyzed asymmetric hydrogenation of quinoxalines can produce chiral tetrahydroquinoxalines with yields up to 95% and ee values as high as 98%. rsc.org Similarly, asymmetric aza-Friedel–Crafts reactions have been developed that furnish products with yields and ee both reaching up to 99%. acs.org
The following table provides a comparative look at the efficiencies of various modern stereoselective methods for synthesizing related chiral heterocycles.
| Synthetic Method | Heterocycle Class | Catalyst/Reagent | Yield (%) | Enantioselectivity (ee %) | Reference |
|---|---|---|---|---|---|
| Asymmetric Aza-Friedel–Crafts | 3-Indolylmethanamine-benzothiophenes | Chiral Phosphoric Acid (Organocatalyst) | up to 99% | up to 99% | acs.org |
| Asymmetric Hydrogenation | Tetrahydroquinoxalines | Iridium-Complex | up to 95% | up to 98% | rsc.org |
| Asymmetric [4+2] Cycloaddition | Chiral Chromans | Copper(I)/Chiral Ligand | up to 96% | up to 94% | rsc.org |
| Biocatalytic One-Pot Cascade | Chiral Saturated Oxygen Heterocycles | Cyclase/ADH Enzymes | - | High Diastereoselectivity | acs.org |
| Solid-Phase Synthesis | s-Tetrazines | Thiol-promoted | 70-94% | N/A (achiral) |
This data illustrates that modern catalytic systems can achieve exceptional levels of efficiency and stereocontrol, providing powerful tools for the synthesis of complex chiral molecules like (R)-octahydropyrazino[2,1-c] rasayanjournal.co.infrontiersin.orgoxazine.
Advanced Spectroscopic and Structural Elucidation
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the three-dimensional structure of organic molecules in solution. For a chiral molecule like (R)-octahydropyrazino[2,1-c] lew.rooxazine (B8389632), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the signals of all proton and carbon atoms and to define their spatial relationships, confirming the relative and absolute stereochemistry.
Proton (¹H) NMR Spectral Analysis for Stereochemical Probes (e.g., NOE interactions)
The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their electronic surroundings (chemical shift), and connectivity through scalar (J) coupling. In the fused bicyclic system of octahydropyrazino[2,1-c] lew.rooxazine, the protons of the methylene (B1212753) groups would exhibit complex splitting patterns due to geminal and vicinal couplings.
A key technique for stereochemical assignment is the Nuclear Overhauser Effect (NOE). ceon.rs NOE arises from the dipole-dipole relaxation between nuclei that are close in space (typically < 5 Å). mdpi.com A 1D NOE or 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be critical. For instance, irradiation of the proton at the chiral bridgehead carbon (C9a) would be expected to show an NOE correlation to specific protons on the piperazine (B1678402) and oxazine rings that are on the same face of the molecule. This spatial information is crucial for confirming the cis-fused ring junction and the relative orientation of the protons.
Hypothetical ¹H NMR Data Table: This table is a representation of expected data and is not based on experimental results.
lew.ro| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Key NOE Correlations |
|---|---|---|---|
| H-9a | ~2.5 - 3.0 | m | Correlations to axial protons on adjacent rings |
| Oxazine Ring Protons | ~3.5 - 4.0 (adjacent to O) | m | Intra-ring and inter-ring correlations |
| Piperazine Ring Protons | ~2.2 - 3.2 | m | Intra-ring and inter-ring correlations |
Carbon-13 (¹³C) NMR Chemical Shift Assignments and Heteronuclear Correlations
The ¹³C NMR spectrum indicates the number of unique carbon atoms. The chemical shifts reveal the nature of the carbons (e.g., those bonded to oxygen or nitrogen appear further downfield). Complete and unambiguous assignment of each carbon signal is achieved using 2D heteronuclear correlation experiments like HSQC and HMBC. uchile.cl
Hypothetical ¹³C NMR Data Table: This table is a representation of expected data and is not based on experimental results.
lew.ro| Carbon Position | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-9a (Bridgehead) | ~60 - 70 | Adjacent to two nitrogen atoms |
| Oxazine Ring Carbons (C-O) | ~65 - 75 | Adjacent to oxygen atom |
| Piperazine/Oxazine Ring Carbons (C-N) | ~45 - 60 | Adjacent to nitrogen atoms |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
2D NMR is indispensable for structural elucidation.
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity through bonds within the same spin system. ceon.rs
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different spin systems and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy), as mentioned, reveals through-space proximity, which is vital for confirming stereochemistry and conformational details. ceon.rsmdpi.com
Dynamic NMR Studies for Conformational Exchange Processes
The fused ring system of octahydropyrazino[2,1-c] lew.rooxazine is not rigid. The six-membered rings can undergo conformational exchange, such as chair-chair interconversion, and the nitrogen atoms can undergo inversion. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can reveal these processes. As the temperature is lowered, exchange processes that are fast on the NMR timescale at room temperature may slow down, leading to the decoalescence of averaged signals into separate signals for each conformer. From the coalescence temperature and the frequency separation of the signals, the activation energy barrier (ΔG‡) for the conformational exchange can be calculated, providing insight into the molecule's flexibility.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about molecular vibrations. uchile.cl
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic absorption bands for C-H stretching (aliphatic, ~2850-3000 cm⁻¹), C-O stretching (ether, ~1050-1150 cm⁻¹), and C-N stretching (~1020-1250 cm⁻¹). The absence of bands for C=O, O-H, or N-H (if the secondary amine is not protonated) would confirm the structure.
Raman Spectroscopy : Raman spectroscopy is also sensitive to these functional groups but is particularly useful for symmetric vibrations that may be weak in the IR spectrum. The low-frequency region of the Raman spectrum (<400 cm⁻¹) could provide information about the vibrations of the entire molecular skeleton, which are sensitive to conformation.
Mass Spectrometry: Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and its fragments.
High-Resolution Mass Spectrometry (HRMS) : HRMS would be used to determine the precise mass of the molecular ion [M+H]⁺ with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula (C₇H₁₄N₂O).
Fragmentation Pathways : In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For (R)-octahydropyrazino[2,1-c] lew.rooxazine, fragmentation would likely be initiated by cleavage of the bonds alpha to the nitrogen or oxygen atoms, leading to characteristic losses. For example, retro-Diels-Alder type reactions or cleavage within the piperazine or morpholine (B109124) rings would be expected pathways, helping to confirm the connectivity of the bicyclic system.
Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Analysis
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules and analyzing their conformational preferences in solution. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral substance.
Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral compound. This differential absorption, plotted as a function of wavelength, gives rise to a CD spectrum. The bands in a CD spectrum, known as Cotton effects, can be positive or negative and are characteristic of the electronic transitions within the molecule's chromophores in a chiral environment.
Table 1: Predicted Circular Dichroism Data for (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine (Note: The following table is a hypothetical representation as experimental data was not found in the public domain. The values are for illustrative purposes to show how such data would be presented.)
| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |
| 220 | +2.5 |
| 205 | -1.8 |
Similar to CD spectroscopy, specific experimental ORD data for (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine are not extensively reported in publicly accessible research. The determination of its specific rotation at a single wavelength (e.g., the sodium D-line) is a standard characterization parameter, but a full ORD spectrum would provide more comprehensive structural information.
Table 2: Optical Rotatory Dispersion Data for (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine (Note: This table is a hypothetical representation due to the lack of available experimental data.)
| Wavelength (nm) | Specific Rotation ([α]) |
| 589 (Na-D line) | Value not available |
| 400 | Value not available |
| 300 | Value not available |
| 250 | Value not available |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine would provide unambiguous proof of its absolute configuration. Furthermore, it would reveal detailed information about bond lengths, bond angles, and the conformation of the fused ring system in the solid state. This technique also elucidates intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
A search of crystallographic databases did not yield a publicly available crystal structure for (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine. The acquisition of such data would be a valuable contribution to the full structural characterization of this important chiral building block.
Table 3: Crystallographic Data for (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine (Note: This table is a template for the presentation of crystallographic data, which is currently unavailable for this compound.)
| Parameter | Value |
| Chemical Formula | C₇H₁₄N₂O |
| Crystal System | Not available |
| Space Group | Not available |
| Unit Cell Dimensions | Not available |
| Volume | Not available |
| Z | Not available |
| Density (calculated) | Not available |
Conformational Analysis and Stereodynamics
Theoretical and Experimental Approaches to Preferred Conformations
The conformational analysis of (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine (B8389632), a fused bicyclic system, involves the determination of the relative energies and populations of its various spatial arrangements. This is achieved through a synergistic application of theoretical calculations and experimental techniques. The molecule is a decalin analog with nitrogen and oxygen atoms incorporated into the six-membered rings, which significantly influences its conformational preferences. libretexts.orgslideshare.net
Theoretical Approaches:
Computational chemistry provides powerful tools to model the conformational space of molecules. For (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine, methods such as molecular mechanics, density functional theory (DFT), and ab initio calculations are employed to determine the geometries and relative energies of different conformers. researchgate.net These calculations can predict the most stable conformations, such as the chair-chair, chair-boat, and boat-boat forms of the fused ring system. The presence of lone pairs on the nitrogen and oxygen atoms necessitates careful consideration of stereoelectronic effects in these calculations.
Experimental Approaches:
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for elucidating the conformational preferences of molecules in solution. auremn.org.brnih.gov By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the spatial relationships between protons can be determined, providing insights into the dominant conformation. mdpi.com For instance, the magnitude of three-bond proton-proton coupling constants (³JHH) can help distinguish between axial and equatorial orientations of substituents on the rings. X-ray crystallography, where applicable, provides definitive information about the conformation in the solid state. nih.gov
The fused nature of the bicyclic system in (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine leads to two possible isomers: cis-fused and trans-fused. The trans-fused isomer is generally more rigid, with both rings locked in a chair conformation. libretexts.orgmasterorganicchemistry.com In contrast, the cis-fused isomer is more flexible and can undergo ring inversion. libretexts.org The stereochemistry at the bridgehead carbons dictates which isomer is formed.
Ring Inversion and Fluxional Behavior
The six-membered rings in saturated heterocyclic systems like (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine are not static but can undergo conformational changes, most notably ring inversion. This process involves the interconversion between two chair conformations, passing through higher-energy boat or twist-boat transition states. slideshare.net
In the case of the cis-fused isomer of (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine, a concerted ring flip of both rings is possible. This dynamic process, known as fluxional behavior, leads to the interchange of axial and equatorial positions of the substituents on the rings. The energy barrier for this ring inversion can be studied experimentally using dynamic NMR spectroscopy, where the coalescence of signals at different temperatures provides information about the rate of inversion. Theoretical calculations can also be used to model the potential energy surface of the ring inversion process and determine the energy of the transition states.
The presence of the nitrogen and oxygen heteroatoms can influence the barrier to ring inversion compared to carbocyclic systems like decalin. The lone pairs on these atoms can affect the electronic environment and the stability of the transition states.
Steric and Electronic Effects on Conformation
The preferred conformation of (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine is determined by a delicate balance of steric and electronic effects.
Steric Effects:
Steric hindrance arises from the spatial interactions between atoms or groups of atoms. In this molecule, steric interactions can occur between substituents on the rings, as well as between the rings themselves. The chair conformation is generally favored for six-membered rings because it minimizes torsional strain and places substituents in either axial or equatorial positions, reducing steric crowding. nih.govnih.govresearchgate.net In the cis-fused isomer, there can be significant 1,3-diaxial interactions, which destabilize certain conformations.
Electronic Effects:
Electronic effects, such as the anomeric effect, can play a crucial role in the conformational preferences of heterocyclic systems containing electronegative atoms like oxygen and nitrogen. rsc.org The anomeric effect is the tendency of an electronegative substituent at the anomeric carbon (a carbon bonded to two heteroatoms) to prefer an axial orientation. While (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine does not have a classic anomeric center, related stereoelectronic interactions involving the lone pairs of the nitrogen and oxygen atoms and adjacent anti-bonding orbitals can influence the stability of different conformers.
Computational Conformational Search Methodologies (e.g., CREST program)
To comprehensively explore the complex potential energy surface of a flexible molecule like (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine, advanced computational conformational search methodologies are employed. Programs like CREST (Conformer-Rotamer Ensemble Sampling Tool) are powerful tools for this purpose. nih.govrowansci.com
CREST utilizes a metadynamics-based algorithm to efficiently explore the conformational space and identify low-energy conformers. github.io This method is particularly useful for flexible molecules where manual construction of all possible conformers is impractical. The output of a CREST search is an ensemble of conformers with their relative energies, which can then be used to calculate Boltzmann populations and predict the dominant conformations at a given temperature. github.io The geometries of the located conformers can be further refined using higher levels of theory, such as DFT or ab initio methods, to obtain more accurate energy rankings. nih.gov
Solvent Effects on Conformational Equilibria
The conformational equilibrium of a molecule can be significantly influenced by the solvent in which it is dissolved. For (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine, changes in solvent polarity can alter the relative stability of different conformers.
Polar solvents tend to stabilize conformers with larger dipole moments. The various conformations of (R)-octahydropyrazino[2,1-c] researchgate.netnih.govoxazine will have different dipole moments due to the spatial arrangement of the polar C-N, C-O, and N-H bonds. Therefore, a polar solvent may shift the conformational equilibrium towards a more polar conformer that might be less stable in the gas phase or in a nonpolar solvent. researchgate.net
Chemical Reactivity and Derivatization Strategies
Nucleophilic and Electrophilic Reactivity of the Nitrogen Centers
The (R)-octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine (B8389632) molecule contains two nitrogen atoms, both of which are secondary amines. These nitrogen centers possess lone pairs of electrons, rendering them nucleophilic. This nucleophilicity is the basis for many common derivatization reactions, particularly N-alkylation and N-acylation.
N-Acylation : The nitrogen atoms can readily react with acylating agents, such as acid chlorides or anhydrides, to form amide derivatives. This reaction is a cornerstone for modifying the scaffold, as demonstrated in the development of acyl octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine series for medicinal chemistry applications. nih.gov The addition of an acyl group can significantly alter the electronic properties and steric bulk around the nitrogen atom, influencing the molecule's interactions and pharmacokinetic profile. nih.gov Acyl-1,4-dihydropyridines have also emerged as effective reagents for the acylation of N-heterocycles. mdpi.com
N-Alkylation : Reaction with alkyl halides or other alkylating agents introduces alkyl groups onto the nitrogen atoms. openstax.org This functionalization is fundamental in synthetic chemistry for building more complex molecular architectures. The relative reactivity of the two nitrogen atoms can be influenced by the steric environment and electronic effects imposed by the bicyclic ring system.
While the nitrogen atoms are primarily nucleophilic, the scaffold itself does not possess significant electrophilic centers on the nitrogens unless they are first derivatized, for example, by forming an N-oxide.
Functionalization at Carbon Frameworks Adjacent to Heteroatoms
Direct functionalization of the C-H bonds on the carbon framework, particularly those alpha (α) to the nitrogen atoms, represents an advanced strategy for derivatization. These positions are activated by the adjacent heteroatoms, making them susceptible to deprotonation by strong bases.
One of the most effective methods for this transformation is α-lithiation followed by electrophilic trapping . beilstein-journals.org This process involves:
Deprotonation of a C-H bond adjacent to a nitrogen atom using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). This generates a configurationally labile lithiated intermediate. nih.govmdpi.com
The resulting carbanion is then quenched with a suitable electrophile (E+), leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the α-position. nih.gov
This strategy has been successfully applied to related saturated heterocycles like piperazines and morpholines. nih.govresearchgate.net For the (R)-octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine scaffold, the choice of base and reaction conditions would be critical to control the regioselectivity of the deprotonation, given the two distinct nitrogen environments. The inherent chirality of the starting material can also influence the stereochemical outcome of the reaction. mdpi.com
| Electrophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Alkyl Halide | Iodomethane (CH₃I) | α-Methyl |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | α-Hydroxybenzyl |
| Ketone | Acetone ((CH₃)₂CO) | α-(1-Hydroxy-1-methylethyl) |
| Carbon Dioxide | CO₂ | α-Carboxylic Acid |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | α-Methylthio |
Ring-Opening and Rearrangement Reactions
The fused-ring system of (R)-octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine is generally stable, but can undergo ring-opening or rearrangement reactions under specific conditions. These transformations can be used to convert the scaffold into other valuable heterocyclic structures.
Reductive Cleavage : The C–O bond within the morpholine (B109124) portion of the scaffold can be susceptible to reductive cleavage, for instance, through catalytic hydrogenolysis. nih.gov This type of reaction is a known strategy for converting oxazine-containing structures into other systems, such as pyrrolidines or piperidines, by cleaving the N-O or C-O bonds. umpr.ac.id Such a transformation would fundamentally alter the scaffold, opening up new chemical space.
Rearrangement Reactions : While less common for this specific saturated system, derivatives of oxazines can undergo complex rearrangement reactions, such as sigmatropic shifts, under thermal or catalytic conditions. researchgate.net The synthesis of related pyrrolo[2,1-c] chemscene.comresearchgate.netoxazines has been achieved through tandem reactions involving the ring-opening of an oxirane followed by cyclization, highlighting the utility of ring-manipulating strategies in this chemical family. rsc.org
Formation of Coordination Complexes and Ligand Properties
The presence of two nitrogen donor atoms with available lone pairs makes (R)-octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine a potential ligand for coordination with metal ions. chemicalbook.com The molecule can act as a bidentate or bridging ligand, depending on the metal center and reaction conditions.
The geometry of the molecule is a critical factor in its ligand properties. As a fused bicyclic system, its structure is relatively rigid. This conformational constraint dictates the bite angle and spatial arrangement of the nitrogen donors, which in turn determines the stability and geometry of the resulting metal complexes. Related phenanthroline-oxazine structures have been shown to form stable complexes with various transition metals, including Ag(I), Mn(II), and Cu(II), underscoring the ability of the oxazine nitrogen to participate in coordination. maynoothuniversity.ie
| Property | Description |
|---|---|
| Potential Donor Atoms | Two secondary amine nitrogens (N4, N8) |
| Possible Coordination Modes | Bidentate (chelating), Monodentate, Bridging |
| Potential Metal Ions | Transition metals (e.g., Cu, Zn, Ni, Ag, Pd), Lanthanides |
| Controlling Factors | Metal ion size, preferred coordination geometry, solvent, counter-ion |
Strategic Derivatization for Scaffold Modification and Structure-Activity Relationship Studies (SAR, purely chemical/mechanistic)
The (R)-octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine scaffold is particularly valuable in the context of medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. SAR involves the systematic modification of a molecule's structure to understand the chemical features responsible for its biological activity.
A prominent example is the development of potent and selective inhibitors of the renal outer medullary potassium channel (ROMK). Researchers identified the acyl octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine series as a promising class of compounds. nih.gov Starting with the core scaffold, various acyl groups were introduced at one of the nitrogen centers. By systematically varying the nature of the acyl substituent, chemists were able to modulate the compound's properties to optimize potency, selectivity against other ion channels (like hERG), and improve pharmacokinetic profiles. nih.gov
The chemical strategies for such SAR studies include:
N-Acylation : Introducing a diverse range of acyl groups to probe steric and electronic requirements.
N-Alkylation : Adding different alkyl or arylalkyl groups.
C-H Functionalization : Modifying the carbon skeleton to introduce new substituents and explore different spatial orientations.
| Acyl Group (R-CO-) | Chemical Property Modified | Potential Mechanistic Impact |
|---|---|---|
| Acetyl (CH₃-CO-) | Small, polar | Baseline reference, potential H-bond acceptor |
| Benzoyl (C₆H₅-CO-) | Aromatic, planar | Introduces potential for π-stacking interactions |
| Tert-butoxycarbonyl (Boc) | Bulky, lipophilic | Probes steric tolerance, increases lipophilicity |
| Trifluoroacetyl (CF₃-CO-) | Electron-withdrawing | Reduces basicity of the amide, alters H-bonding |
Stereoselective Functionalization of Derivatives
Since the parent compound is the enantiomerically pure (R)-isomer, controlling stereochemistry during subsequent reactions is crucial. Any functionalization that creates a new stereocenter must be conducted with stereocontrol to avoid forming complex mixtures of diastereomers.
The existing stereocenter at the bridgehead carbon (C9a) can exert diastereoselective control over reactions at adjacent positions, directing incoming reagents to one face of the molecule. Beyond this inherent substrate control, several advanced strategies can be employed:
Chiral Auxiliaries : Attaching a chiral auxiliary to the scaffold can direct the stereochemical course of a reaction, after which the auxiliary is cleaved.
Chiral Catalysts : Asymmetric catalysis, using chiral metal complexes or organocatalysts, can achieve high levels of stereoselectivity. For instance, phase-transfer catalytic alkylation of related oxazine and thiazine (B8601807) systems using chiral cinchona-derived catalysts has been shown to produce alkylated products with high enantiomeric excess. researchgate.net
Stereoconvergent Reactions : In some cases, such as the lithiation of certain heterocycles, a mixture of starting diastereomers can converge to a single, thermodynamically favored lithiated intermediate. mdpi.com Trapping this intermediate then leads to a single diastereomeric product with high selectivity. This approach could be highly effective for functionalizing the (R)-octahydropyrazino[2,1-c] chemscene.comresearchgate.netoxazine framework.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics (DFT, Ab Initio, G4 method)
Quantum chemical calculations are fundamental in determining the electronic structure, stability, and reactivity of a molecule like (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine (B8389632). These methods solve the Schrödinger equation (or its approximations) for a given molecular geometry.
Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would be employed to optimize the molecular geometry and determine its ground state energy. nih.govnih.gov Such calculations would also yield important electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into the nature of chemical bonds, charge distribution, and donor-acceptor interactions within the molecule. nih.govnih.gov
Ab Initio Methods , which are based on first principles without the use of empirical parameters, offer a higher level of theory. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate descriptions of electron correlation. While computationally more demanding, these methods are valuable for obtaining benchmark energetic and structural data.
Gaussian-4 (G4) theory and similar composite methods are high-accuracy computational protocols used to calculate thermochemical data, such as enthalpies of formation and Gibbs free energies, with chemical accuracy (typically within 1 kcal/mol). The application of the G4 method to (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine would involve a series of calculations at different levels of theory and basis sets, which are then extrapolated to provide a highly accurate energy value.
A hypothetical data table illustrating the kind of results obtained from such calculations for a related bicyclic amine is presented below.
| Computational Method | Parameter | Calculated Value |
| DFT (B3LYP/6-31G*) | Total Energy (Hartree) | -450.12345 |
| HOMO Energy (eV) | -6.2 | |
| LUMO Energy (eV) | 1.5 | |
| HOMO-LUMO Gap (eV) | 7.7 | |
| G4 Method | Enthalpy of Formation (kcal/mol) | 15.5 |
Molecular Dynamics Simulations of Conformational Landscapes
(R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine is a flexible molecule with multiple rotatable bonds and two fused rings, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful tool to explore these conformations over time. nih.govmdpi.com
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field (a set of empirical potential energy functions). By solving Newton's equations of motion iteratively, a trajectory of the molecule's positions and velocities over time is generated. mdpi.com Analysis of this trajectory provides insights into the accessible conformations, their relative populations, and the dynamics of interconversion between them.
For (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine, an MD simulation would typically be performed in a solvent box (e.g., water) to mimic solution-phase behavior. Key analyses of the MD trajectory would include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify major conformational changes. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
Radius of Gyration (Rg): To evaluate the compactness of the molecule over time. nih.gov
Dihedral Angle Analysis: To map the conformational space of key rotatable bonds.
These simulations can reveal the preferred three-dimensional shapes of the molecule, which is crucial for understanding its interactions with other molecules. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, CD)
Computational methods can predict spectroscopic parameters with a high degree of accuracy, which is invaluable for structure elucidation and stereochemical assignment. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is typically used for this purpose. The process involves first obtaining an accurate 3D structure of the molecule (often through DFT optimization or from MD simulations), followed by the GIAO calculation of the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the calculated NMR spectra with experimental data can help to confirm the structure or assign the relative configuration of stereocenters.
Circular Dichroism (CD) Spectroscopy: For chiral molecules like (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine, CD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and rotational strengths of the molecule. The calculated CD spectrum is then compared with the experimental spectrum. A good match between the signs and positions of the Cotton effects in the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration.
A hypothetical comparison of experimental and calculated spectroscopic data is shown below.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1 | 45.2 | 44.8 |
| C3 | 68.1 | 67.5 |
| H1a | 2.85 | 2.90 |
| H3a | 3.75 | 3.81 |
Computational Studies of Reaction Mechanisms Involving the Compound
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine, computational studies can identify the transition state structures, calculate activation energies, and determine the reaction pathways. nih.gov
For example, if (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine were to undergo an N-alkylation reaction, DFT calculations could be used to model the reaction coordinate. This would involve locating the transition state structure for the nucleophilic attack of one of the nitrogen atoms on an alkyl halide. The calculated activation energy would provide an estimate of the reaction rate, and the geometries of the reactants, transition state, and products would offer a detailed picture of the reaction mechanism. Such studies can also explain the regioselectivity and stereoselectivity of reactions. nih.gov
In Silico Modeling of Intermolecular Interactions (e.g., with hypothetical binding sites for chemical probe development)
Understanding how (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine interacts with other molecules is key to developing its potential applications, for instance, as a chemical probe. In silico methods like molecular docking and molecular dynamics are used to model these interactions. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, (R)-octahydropyrazino[2,1-c] nih.govnih.govoxazine) when it binds to a target receptor or enzyme. A scoring function is used to estimate the binding affinity for different poses. This can be used to screen virtual libraries of targets to identify potential binding partners or to design derivatives of the compound with improved binding properties.
Molecular Dynamics of Complexes: Once a potential binding pose is identified through docking, a longer MD simulation of the ligand-receptor complex can be performed. mdpi.combiorxiv.org This provides a more dynamic picture of the interaction, revealing the stability of the complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes that may occur upon binding. These simulations can provide detailed insights at the atomic level that are often difficult to obtain experimentally.
Advanced Applications in Chemical Research
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of the (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine (B8389632) scaffold make it an excellent starting point for the synthesis of complex, biologically active molecules. Chemists utilize such chiral building blocks to introduce specific stereocenters into a target molecule, which is often crucial for its pharmacological activity.
A significant application of this scaffold is in medicinal chemistry, particularly in the development of novel therapeutics. Researchers at Merck identified the acyl octahydropyrazino[2,1-c] chemscene.comnih.govoxazine structure as a superior scaffold for inhibitors of the renal outer medullary potassium (ROMK) channel, a target for a new class of diuretics. nih.govumpr.ac.id By starting with this core structure, they were able to synthesize a series of potent and selective ROMK inhibitors. The fused ring system provided a rigid conformation that improved selectivity against the hERG channel, thereby reducing the risk of cardiac side effects. nih.gov Further optimization of this scaffold led to the discovery of analogs with enhanced pharmacokinetic profiles while maintaining high potency. nih.gov This work demonstrates how the (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine core serves as a foundational element upon which molecular complexity and desired biological functions can be built. nih.gov
Table 1: Research Findings on (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine as a Chiral Building Block
| Target Molecule Class | Key Advantage of the Scaffold | Research Outcome | Citation |
|---|---|---|---|
| ROMK Inhibitors | Provides a rigid conformation leading to improved selectivity against the hERG channel. | Discovery of potent and selective ROMK inhibitors with improved pharmacokinetic properties and reduced cardiovascular risk. | nih.govumpr.ac.id |
| Diuretics (Hypertension/Heart Failure Treatment) | The core structure is amenable to chemical modification to optimize potency and drug metabolism properties. | Identification of a new series of drug candidates that retain comparable ROMK potency to earlier leads but with better overall profiles. | nih.gov |
Role in Asymmetric Catalysis as a Ligand or Organocatalyst Precursor
The field of asymmetric catalysis relies heavily on chiral molecules that can transfer stereochemical information to a substrate, leading to the preferential formation of one enantiomer of a product. Due to its C2-symmetry and the presence of Lewis basic nitrogen and oxygen atoms, (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine is an attractive candidate for development into chiral ligands and organocatalysts. chemscene.com
While specific, widespread applications in catalysis are still an emerging area of research, its structural motifs are found in well-established catalyst classes. The morpholine (B109124) subunit is a key component of highly effective organocatalysts for reactions like 1,4-addition of aldehydes to nitroolefins. nih.gov Similarly, oxazoline-containing ligands, such as PHOX (phosphinooxazoline) ligands, are among the most successful in a wide range of metal-catalyzed asymmetric transformations. nih.govnih.gov
The (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine structure can be considered a precursor to more complex ligands. The secondary amine centers can be functionalized to attach phosphine (B1218219) groups, creating bidentate or tridentate ligands for transition metals like palladium, rhodium, or iridium. chemscene.com Such ligands could be applied in asymmetric hydrogenations, C-H activation, or allylic alkylations. Furthermore, the inherent basicity of the nitrogens allows it to act as a chiral base or as a precursor to a secondary amine organocatalyst, promoting reactions through enamine or iminium ion intermediates. nih.gov
Table 2: Potential Roles in Asymmetric Catalysis
| Catalyst Type | Potential Application | Rationale based on Structural Analogs | Citation |
|---|---|---|---|
| Chiral Ligand for Metals | Asymmetric hydrogenation, allylic substitution, Heck reaction. | Structurally related to successful oxazoline-based ligands (e.g., PHOX) used in numerous metal-catalyzed reactions. | chemscene.comnih.gov |
| Organocatalyst Precursor | Michael additions, aldol (B89426) reactions, Mannich reactions. | Contains a morpholine-like core, a privileged structure in secondary amine organocatalysis for enamine/iminium activation. | nih.gov |
Application in Chiral Resolution Techniques (e.g., Chiral HPLC)
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. nih.gov
Molecules like (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine and its derivatives can be involved in chiral resolution in two primary ways. First, the enantiomerically pure compound itself can be used as a chiral selector, either by being coated or immobilized onto a solid support to create a CSP. researchgate.net The differing interactions between the enantiomers of an analyte and the chiral environment of the CSP allow for their separation.
Second, and more commonly, chiral HPLC is used to analyze the enantiomeric purity of the compound itself or of products derived from it. researchgate.net For non-chromophoric amines, a pre-column derivatization step with a suitable UV-active or fluorescent tag is often employed. orientjchem.org For instance, an achiral derivatizing agent would convert the enantiomers of a secondary amine into diastereomers that could be separated on a standard achiral column. Alternatively, a chiral derivatizing agent would create diastereomers, or the underivatized amine could be separated directly on a CSP, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak columns). researchgate.netorientjchem.org Although specific HPLC methods for resolving (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine are not prominently detailed in the literature, the established principles of chiral chromatography are routinely applied to such compounds for quality control and reaction monitoring. nih.gov
Development of Novel Chemical Probes and Research Tools
A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway. The development of the potent and selective ROMK inhibitors from the (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine scaffold provides a clear example of its use in creating such research tools. nih.gov
The high selectivity of these inhibitors, a direct result of the rigid scaffold, allows researchers to investigate the specific physiological and pathological roles of the ROMK channel with minimal off-target effects. nih.govumpr.ac.id By using these compounds to block the channel, scientists can study its involvement in processes like renal potassium handling, blood pressure regulation, and the pathophysiology of heart failure. The iterative synthesis of analogs based on this core structure has enabled the fine-tuning of properties, leading to tools suitable for both in vitro and in vivo studies. nih.gov This demonstrates how a chiral building block can be the foundation for developing sophisticated molecular probes to dissect complex biological functions.
Integration into Supramolecular Assemblies and Materials
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. The structure of (R)-octahydropyrazino[2,1-c] chemscene.comnih.govoxazine possesses features that make it a candidate for integration into supramolecular assemblies.
The molecule contains multiple hydrogen bond donors (the secondary amine) and acceptors (the tertiary amines and the ether oxygen). chemscene.com This functionality allows it to participate in predictable, directional hydrogen bonding networks, which are fundamental to the construction of supramolecular structures. Its chirality can introduce stereochemical control into the assembly, potentially leading to the formation of chiral materials, gels, or host-guest complexes. Commercial suppliers note its potential application as a supramolecular host material and as a ligand for functional metal complexes. chemscene.com While specific published examples of its integration into such materials are not yet widespread, its chemical functionality suggests a promising area for future research in materials science and crystal engineering.
Future Perspectives and Emerging Research Directions
Opportunities for Novel and More Efficient Synthetic Methodologies
Current synthetic approaches to the octahydropyrazino[2,1-c] nih.govchemscene.comoxazine (B8389632) core and related structures often rely on multi-step sequences involving classical reactions. For instance, analogous fused heterocyclic systems like 3-phenyloctahydropyrido[2,1-c] nih.govchemscene.comoxazine have been synthesized from 2-piperidinemethanol (B146044) through reactions with α-bromoacetophenone followed by catalytic hydrogenolysis nih.gov. While effective, these methods present opportunities for improvement in terms of step economy, efficiency, and sustainability.
Future research should target the development of more convergent and asymmetric synthetic strategies. Key opportunities include:
Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral sources to catalytic methods that can establish the stereochemistry of the scaffold with high enantioselectivity. This could involve asymmetric hydrogenation, cyclization, or cycloaddition reactions.
Enzyme-Mediated Synthesis: The use of enzymes offers a green and highly selective alternative for producing chiral compounds chemscene.com. Lipases, transaminases, or engineered enzymes could be employed for kinetic resolution of intermediates or for direct asymmetric cyclization, providing access to the (R)-enantiomer with high optical purity.
Flow Chemistry: Implementing continuous flow processes for the synthesis could enhance safety, reproducibility, and scalability while potentially reducing reaction times and improving yields.
Novel Cyclization Strategies: Exploring new chemical space through innovative cyclization reactions, such as intramolecular hydroamination or reductive amination cascades, could provide more direct access to the core scaffold from simpler, acyclic precursors.
Exploration of Undiscovered Reactivity Patterns and Transformations
The inherent functionality of the octahydropyrazino[2,1-c] nih.govchemscene.comoxazine scaffold, which contains two tertiary amine nitrogens and an ether oxygen, suggests a rich and largely unexplored reactivity profile. Future investigations should aim to move beyond simple N-acylation, as seen in the development of ROMK inhibitors nih.gov, and explore more complex transformations.
Emerging areas of focus include:
Hetero-Diels-Alder (HDA) Reactions: The oxazine motif is accessible through HDA reactions. Recent studies on the non-catalyzed HDA reaction between conjugated nitroalkenes and methylenecycloalkanes have yielded spirocyclic-1,2-oxazine N-oxides with full selectivity. mdpi.com Applying this powerful C-C and C-O bond-forming strategy could provide rapid access to highly substituted and complex derivatives of the pyrazino-oxazine system.
Organocatalytic [4+2] Cycloadditions: The synthesis of chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds has been achieved through organocatalytic [4+2] cycloaddition reactions, demonstrating the utility of this transformation for building complex heterocyclic systems with high stereocontrol. nih.gov
Oxidative and Reductive Transformations: The strained three-membered ring of oxaziridines, which contain an N-O bond, makes them powerful agents for oxygen and nitrogen transfer. researchgate.net While the pyrazino-oxazine scaffold is saturated, controlled oxidation could generate novel reactive species or intermediates, opening new avenues for functionalization.
Advanced Computational Modeling for Deeper Mechanistic and Stereochemical Insights
The application of advanced computational chemistry is critical for accelerating the discovery process and gaining a fundamental understanding of the scaffold's behavior. Techniques like Density Functional Theory (DFT) and post-Hartree-Fock methods can provide invaluable insights into reaction mechanisms, transition states, and the origins of stereoselectivity.
Future computational studies should focus on:
Mechanistic Elucidation: As demonstrated in the study of HDA reactions for forming spirocyclic-1,2-oxazine N-oxides, computational analysis can confirm a one-step mechanism and predict regioselectivity based on Conceptual DFT reactivity indices. mdpi.com Bonding Evolution Theory (BET) can further dissect the bond formation process, revealing whether the mechanism is synchronous or asynchronous. mdpi.com
Predicting Reactivity and Selectivity: Computational modeling can be used to screen potential reactions and catalysts before experimental work is undertaken. For morpholine-based organocatalysts, computational studies have successfully explained how the catalyst's structure controls diastereo- and enantioselectivity in 1,4-addition reactions by identifying the key transition states. nih.gov
Conformational Analysis: The stereochemical outcome of reactions involving the pyrazino-oxazine scaffold is intrinsically linked to its conformational preferences. Advanced modeling can map the conformational landscape, identifying low-energy conformers and their role in directing reactions.
| Computational Technique | Application to (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine Research | Reference Example |
| Density Functional Theory (DFT) | Predict reaction pathways, calculate activation barriers, and determine the regioselectivity of cycloaddition reactions. | Prediction of regiocontrol in HDA reactions for oxazine synthesis. mdpi.com |
| Bonding Evolution Theory (BET) | Analyze the sequence of bond formation/cleavage events along a reaction coordinate to provide a detailed mechanistic picture. | Elucidation of a two-stage, one-step mechanism for C-C and C-O bond formation. mdpi.com |
| Transition State Modeling | Identify the geometry and energy of transition states to understand the origin of stereoselectivity in catalyzed reactions. | Explanation of diastereo- and enantioselectivity for morpholine-based organocatalysts. nih.gov |
Design of Next-Generation Chiral Catalysts and Auxiliaries Based on the Oxazine-Pyrazine Scaffold
The rigid, C2-symmetric-like structure of (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine makes it an ideal candidate for development as a chiral ligand, auxiliary, or organocatalyst. Its defined stereochemistry and conformational rigidity can provide a well-defined chiral environment for asymmetric transformations.
Future research in this area could pursue:
Organocatalysis: Morpholine (B109124) derivatives have recently been shown to be a highly efficient, albeit previously underexploited, class of organocatalysts for reactions proceeding through an enamine intermediate, such as the 1,4-addition of aldehydes to nitroolefins. nih.gov The pyrazino-oxazine scaffold offers a novel, more rigid framework that could lead to catalysts with even higher activity and selectivity.
Lewis Acid Catalysis: The nitrogen and oxygen atoms of the scaffold can serve as coordination sites for metals. Chiral oxazaborolidines, derived from amino alcohols, have long been used as effective catalysts for enantioselective additions to aldehydes. dtic.mil The pyrazino-oxazine scaffold could be used to create novel chiral Lewis acid catalysts for a wide range of reactions.
Phase-Transfer Catalysis: The diamine structure of the scaffold could be quaternized to generate chiral phase-transfer catalysts for enantioselective alkylations, Michael additions, and other reactions involving biphasic systems.
Synergistic Approaches Combining Advanced Synthetic and Theoretical Chemistry
The most rapid and impactful progress will be achieved through a synergistic approach that tightly integrates synthetic experimentation with theoretical modeling. This feedback loop allows computational predictions to guide synthetic efforts, while experimental results serve to refine and validate theoretical models.
The successful development of highly efficient morpholine-based organocatalysts exemplifies this synergy, where computational studies explained why the designed catalyst worked efficiently, despite the known limitations of the morpholine ring in enamine catalysis. nih.gov Similarly, the combination of synthetic HDA reactions with DFT and BET analysis provided a comprehensive understanding of the reaction mechanism and selectivity. mdpi.com
By applying this integrated strategy to the (R)-octahydropyrazino[2,1-c] nih.govchemscene.comoxazine system, researchers can rationally design novel synthetic routes, predict undiscovered reactivity, and engineer next-generation catalysts with unprecedented efficiency and selectivity, unlocking the full potential of this promising chiral scaffold.
Q & A
Q. What are the established synthetic routes for (R)-octahydropyrazino[2,1-c][1,4]oxazine, and what reaction conditions are critical for its stereochemical integrity?
The synthesis typically involves multi-step organic reactions, starting with bicyclic oxazine precursors. Key steps include cyclization under acidic or basic conditions and stereoselective reduction. For example, hexahydropyrazino-oxazinone derivatives are synthesized via nucleophilic substitutions followed by ring-closing reactions using reagents like DMF or dichloromethane under reflux . Critical conditions include temperature control (e.g., reflux at 80–110°C) and pH adjustments to stabilize intermediates. Chiral resolution techniques, such as enzymatic catalysis or chiral chromatography, are often required to isolate the (R)-enantiomer .
Q. Which spectroscopic and computational methods are most reliable for structural elucidation of this compound?
- NMR : H and C NMR are essential for confirming the bicyclic framework and substituent positions.
- X-ray crystallography : Used to resolve stereochemical ambiguities, as demonstrated in related pyrazolo-oxazine structures .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 156.185 g/mol for the hexahydropyrazino-oxazinone analog) .
- InChI key : Computational tools like PubChem-derived InChI strings (e.g.,
InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2) aid in database matching .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound’s derivatives are classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:
- Use of fume hoods and PPE (gloves, goggles).
- Emergency procedures for inhalation exposure (e.g., immediate ventilation and medical consultation) .
- Storage in airtight containers away from oxidizing agents .
Q. What are the key physicochemical properties influencing its reactivity and solubility?
- Molecular formula : CHNO (for the hexahydropyrazino-oxazinone analog) .
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the oxazine ring’s polarity.
- pKa : Estimated at ~8.5 for the tertiary amine, affecting protonation in aqueous solutions .
Advanced Research Questions
Q. How can stereochemical outcomes be optimized during synthesis to favor the (R)-enantiomer?
- Chiral auxiliaries : Use of (R)-proline derivatives or Evans’ oxazolidinones to induce asymmetry during cyclization .
- Catalytic asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) reduce ketone intermediates enantioselectively .
- Kinetic resolution : Enzymes like lipases selectively hydrolyze undes enantiomers .
Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Dynamic effects : Conformational flexibility (e.g., chair-boat transitions in the oxazine ring) may cause unexpected shifts. Perform variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G*) to model rotamers .
- Solvent interactions : Compare experimental data in deuterated solvents (e.g., CDCl vs. DMSO-d) to identify hydrogen-bonding artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?
- Analog synthesis : Modify the piperazine or oxazine moieties (e.g., fluorination at C9/C10) to assess bioactivity changes .
- Docking studies : Use software like AutoDock to predict binding affinities with target receptors (e.g., serotonin or dopamine transporters) .
- In vitro assays : Test derivatives in cell-based models (e.g., GPCR inhibition) and correlate substituent electronegativity with IC values .
Q. How can multi-step synthesis yields be improved without compromising stereopurity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining enantiomeric excess (>95%) .
- Flow chemistry : Enables precise control of intermediates, minimizing side reactions .
- DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading via response surface methodology .
Q. What computational approaches are suitable for predicting solubility and stability in formulation studies?
- COSMO-RS : Predicts solubility parameters in excipients (e.g., PEG 400) based on sigma profiles .
- Molecular dynamics (MD) : Simulates aggregation behavior in aqueous buffers .
- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify stability-limiting functional groups (e.g., oxazine ring hydrolysis) .
Q. How can solubility challenges in biological assays be addressed without structural modification?
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
- pH adjustment : Ionize the tertiary amine (pKa ~8.5) by buffering at pH 4–5 to form water-soluble salts .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
